molecular formula C24H21ClN4O6 B4922328 METHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4922328
M. Wt: 496.9 g/mol
InChI Key: IHNVVVXLMUXBBL-UHFFFAOYSA-N
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Description

METHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a diverse range of potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a furan ring, and a chloromethylphenyl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the furan ring and the chloromethylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloromethylphenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

METHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
  • Phenol, 4-chloro-3-methyl-
  • Indole derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-1-(furan-2-ylmethyl)-7-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O6/c1-13-6-7-18(17(25)9-13)27-19(30)12-29-22(31)20-16(23(32)34-3)10-14(2)26-21(20)28(24(29)33)11-15-5-4-8-35-15/h4-10H,11-12H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNVVVXLMUXBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)CC4=CC=CO4)C)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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